

# Spectroscopic and Structural Elucidation of Arabinothalictoside: A Technical Guide

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Compound of Interest		
Compound Name:	Arabinothalictoside	
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#### **Abstract**

**Arabinothalictoside**, a nitroethylphenol glycoside, has been identified as a bioactive constituent of Sagittaria trifolia L.[1] This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the isolation and analysis of this compound are presented, alongside a workflow diagram for clarity. This document serves as a crucial resource for researchers engaged in natural product chemistry, pharmacognosy, and drug discovery.

### **Chemical Structure**

**Arabinothalictoside** is a glycoside with the systematic IUPAC name (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol. Its molecular formula is C<sub>19</sub>H<sub>27</sub>NO<sub>12</sub> and it has a molecular weight of 461.4 g/mol .

## **Spectroscopic Data**

The structural elucidation of **Arabinothalictoside** was achieved through a combination of oneand two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key spectroscopic data.



### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **Arabinothalictoside** reveals characteristic signals for the aromatic protons of the nitroethylphenol moiety and the protons of the two sugar units.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
Aromatic Protons			
7.15	d	8.5	H-2', H-6'
6.90	d	8.5	H-3', H-5'
Nitroethyl Group			
4.65	t	7.0	-CH <sub>2</sub> -NO <sub>2</sub>
3.10	t	7.0	Ar-CH <sub>2</sub> -
Glycosidic Protons			
4.85	d	7.5	H-1" (Glucose)
4.40	d	7.0	H-1"' (Arabinose)
Other Sugar Protons			
3.20-4.00	m	-	Sugar Protons

Note: The chemical shifts are referenced to the solvent signal.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides detailed information about the carbon skeleton of **Arabinothalictoside**, confirming the presence of the aromatic ring, the nitroethyl group, and the two sugar moieties.



Chemical Shift (δ) ppm	Assignment
Aromatic Carbons	
157.0	C-1'
130.5	C-4'
116.0	C-2', C-6'
117.0	C-3', C-5'
Nitroethyl Group	
75.0	-CH <sub>2</sub> -NO <sub>2</sub>
35.0	Ar-CH <sub>2</sub> -
Glycosidic Carbons	
103.0	C-1" (Glucose)
104.5	C-1" (Arabinose)
Other Sugar Carbons	
61.0-78.0	Sugar Carbons

Note: The chemical shifts are referenced to the solvent signal.

## **Mass Spectrometry Data**

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of **Arabinothalictoside**.

m/z	Ion Type
462.1610	[M+H]+
484.1429	[M+Na]+
460.1454	[M-H] <sup>-</sup>



## **Experimental Protocols**

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of **Arabinothalictoside**.

#### Isolation of Arabinothalictoside

- Extraction: The dried and powdered tubers of Sagittaria trifolia are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
- Fractionation: The crude methanol extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which contains the glycosides, is collected.
- Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing Arabinothalictoside are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

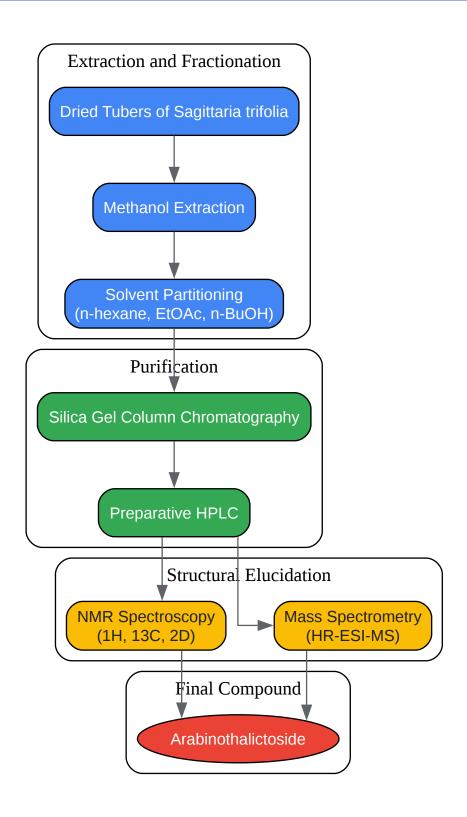
### **Spectroscopic Analysis**

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
   Samples are dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in ppm relative to the solvent peak.
- Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

## Workflow and Signaling Pathways Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Arabinothalictoside**.





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Caption: Isolation and characterization workflow for **Arabinothalictoside**.



Note: As the primary literature detailing signaling pathways involving **Arabinothalictoside** is not extensively available, a diagrammatic representation of its biological activity is not included at this time. Further research into its pharmacological effects is warranted.

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#### References

- 1. Medicinal foodstuffs. II. On the bioactive constituents of the tuber of Sagittaria trifolia L. (Kuwai, Alismataceae): absolute stereostructures of trifoliones A, B, C, and D, sagittariosides a and b, and arabinothalictoside PubMed [pubmed.ncbi.nlm.nih.gov]
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